

Application Notes and Protocols for Sulfo-Cy5-TCO in Live Cell Imaging

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Sulfo-Cy5-TCO**, a water-soluble, far-red fluorescent dye, for the imaging of live cells. This reagent is a key component in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This highly specific and rapid reaction allows for the precise labeling of biomolecules in their native cellular environment with minimal perturbation.

Sulfo-Cy5-TCO is particularly well-suited for a "pre-targeting" strategy in live-cell imaging. In this approach, a biomolecule of interest is first labeled with a tetrazine moiety. Subsequently, the **Sulfo-Cy5-TCO** dye is introduced, which rapidly and specifically reacts with the tetrazine, leading to the fluorescent labeling of the target molecule. This two-step process minimizes background fluorescence and allows for the use of a small, cell-permeable dye for visualization.

Key Features of Sulfo-Cy5-TCO

- High Water Solubility: The sulfonate groups on the Cy5 core enhance its solubility in aqueous buffers, making it ideal for biological applications.[1]
- Far-Red Fluorescence: With an excitation maximum around 650 nm and an emission maximum around 666 nm, Sulfo-Cy5 minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[2]



- High Photostability: Cyanine dyes like Sulfo-Cy5 are known for their resistance to photobleaching, enabling longer imaging experiments and time-lapse studies.[2][3]
- Bioorthogonal Reactivity: The TCO group reacts specifically and rapidly with tetrazine-modified molecules, ensuring precise labeling of the target.[4]

Quantitative Data

The following tables summarize the key photophysical properties of Sulfo-Cy5 and provide a comparative overview of its photostability against other common fluorophores. Please note that these values are representative and can be influenced by the specific experimental conditions, such as the local chemical environment, solvent, and pH.

Table 1: Photophysical Properties of Sulfo-Cy5

Property	Value	Reference
Maximum Excitation (λex)	~650 nm	
Maximum Emission (λem)	~666 nm	-
Molar Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹	-
Fluorescence Quantum Yield (Φ)	~0.20	_

Table 2: Comparative Photostability of Common Fluorophores

Fluorophore	Relative Photostability	Photobleaching Quantum Yield (Фb)	Reference
Fluorescein	Low	~3-5 x 10 ⁻⁵	
Rhodamine B	Moderate	~10 ⁻⁶ - 10 ⁻⁷	•
Cy5	High	~5 x 10 ⁻⁶	<u> </u>

Experimental Protocols



The following protocols provide a detailed methodology for the two-step labeling of live cells using a tetrazine-modified targeting molecule and **Sulfo-Cy5-TCO**.

Protocol 1: Labeling of Cell Surface Proteins via a Pretargeting Strategy

This protocol describes the labeling of a specific cell surface protein using a tetrazine-conjugated antibody followed by detection with **Sulfo-Cy5-TCO**.

Materials:

- Live cells cultured in glass-bottom dishes suitable for microscopy.
- Tetrazine-functionalized antibody targeting the protein of interest.
- Sulfo-Cy5-TCO.
- Anhydrous Dimethyl Sulfoxide (DMSO).
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
- Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

- Cell Preparation:
 - Culture cells to the desired confluency on glass-bottom dishes.
 - On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed PBS.
- Pre-targeting with Tetrazine-Antibody:
 - Prepare a working solution of the tetrazine-conjugated antibody in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 μg/mL.



 Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

Washing:

 Remove the antibody solution and gently wash the cells three times with pre-warmed livecell imaging medium to remove any unbound antibody.

Labeling with Sulfo-Cy5-TCO:

- Prepare a 1 mM stock solution of Sulfo-Cy5-TCO in anhydrous DMSO.
- Dilute the Sulfo-Cy5-TCO stock solution in live-cell imaging medium to a final working concentration of 1-5 μM. The optimal concentration may need to be determined experimentally.
- Add the Sulfo-Cy5-TCO solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
- Final Wash and Imaging:
 - Remove the Sulfo-Cy5-TCO solution and wash the cells twice with pre-warmed live-cell imaging medium.
 - The cells are now ready for imaging. Use a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm and emission at ~670 nm).

Protocol 2: Labeling of Intracellular Proteins

This protocol requires the expression of a protein of interest tagged with a system that allows for the incorporation of a tetrazine-bearing unnatural amino acid.

Materials:

- Live cells expressing the tetrazine-modified protein of interest.
- Sulfo-Cy5-TCO.



- Anhydrous DMSO.
- Live-cell imaging medium.
- PBS, pH 7.4.

Procedure:

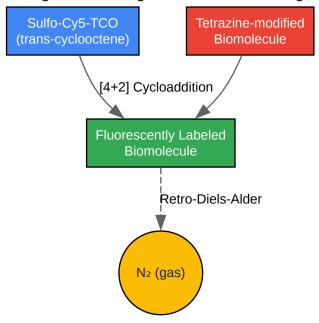
- · Cell Preparation:
 - Culture and transfect cells to express the tetrazine-modified protein of interest.
 - Wash the cells twice with pre-warmed PBS before labeling.
- Labeling with Sulfo-Cy5-TCO:
 - Prepare a 1 mM stock solution of Sulfo-Cy5-TCO in anhydrous DMSO.
 - Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 μM. The optimal concentration should be determined empirically.
 - Add the Sulfo-Cy5-TCO solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The incubation time may need to be optimized depending on the rate of dye penetration and reaction.
- Washing and Imaging:
 - Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.
 - Image the cells using a fluorescence microscope with the appropriate Cy5 filter set.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.



Bioorthogonal Labeling via TCO-Tetrazine Ligation

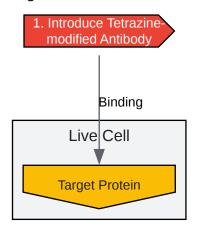


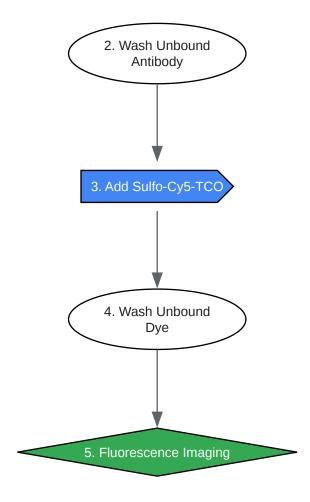
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Caption: The inverse-electron-demand Diels-Alder reaction between **Sulfo-Cy5-TCO** and a tetrazine-modified biomolecule.



Pre-targeting Workflow for Live Cell Imaging





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Caption: A generalized workflow for the pre-targeting strategy using a tetrazine-modified antibody and **Sulfo-Cy5-TCO**.



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